4-Amino-3-methylthiochroman 1,1-dioxide
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Overview
Description
4-Amino-3-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound. It is part of the thiochroman family, which is known for its diverse biological activities. The compound’s structure includes a thiochroman ring system with an amino group at the 4-position and a methyl group at the 3-position, along with a sulfone group at the 1,1-dioxide position. This unique structure contributes to its various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylthiochroman 1,1-dioxide typically involves the following steps:
Formation of the Thiochroman Ring: The thiochroman ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a thiol with a suitable aldehyde or ketone under acidic or basic conditions can form the thiochroman ring.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the thiochroman derivative with an amine under suitable conditions.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom to form the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the thiochroman ring.
Scientific Research Applications
4-Amino-3-methylthiochroman 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential anticancer and antimicrobial properties are being explored in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-3-methylthiochroman 1,1-dioxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can affect enzyme activity and cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-8-methylthiochroman 1,1-dioxide: Similar structure but with a methyl group at the 8-position.
Thiochroman-4-one: Lacks the amino and sulfone groups but shares the thiochroman ring system.
Thiochroman-4-one 1,1-dioxide: Similar to 4-Amino-3-methylthiochroman 1,1-dioxide but without the amino group.
Uniqueness
This compound is unique due to the presence of both the amino and sulfone groups, which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Biological Activity
4-Amino-3-methylthiochroman 1,1-dioxide is a compound belonging to the thiochroman family, characterized by a chroman ring with an amino group and a methylthio group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Recent studies have highlighted its potential applications against various diseases, particularly tropical diseases such as malaria and leishmaniasis.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N1O2S with a molecular weight of approximately 213.26 g/mol. Its structure includes:
- Chroman Ring : Enhances solubility and reactivity.
- Amino Group : Contributes to biological interactions.
- Methylthio Group : Influences pharmacological properties.
Biological Activities
Research indicates that derivatives of 4-amino-3-methylthiochroman-1,1-dioxide exhibit several notable biological activities:
Antiparasitic Activity
Studies have shown that this compound demonstrates significant antiparasitic effects, particularly against protozoan parasites responsible for tropical diseases. For example, it has been evaluated against malaria and leishmaniasis with promising results:
- Malaria : The compound exhibited an effective concentration (EC50) below 10 μM in disrupting parasite metabolism.
- Leishmaniasis : Compounds based on this structure showed high antileishmanial activity with selectivity indices exceeding 100, indicating low cytotoxicity to host cells .
The mechanism by which 4-amino-3-methylthiochroman-1,1-dioxide exerts its biological effects involves interaction with specific enzymes and receptors:
- Binding Affinity : Interaction studies reveal that it binds to key amino acids in the active sites of target proteins, leading to disruption of essential metabolic pathways in parasites .
Comparative Analysis
The following table compares 4-amino-3-methylthiochroman-1,1-dioxide with structurally similar compounds regarding their biological activities:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Amino-3-methylthiochroman | Chroman ring with amino & methylthio groups | Antiparasitic activity |
3-Methylthiocoumarin | Coumarin ring with methylthio group | Antimicrobial properties |
2-Amino-5-methylthiazole | Thiazole ring with amino group | Antifungal activity |
6-Aminoquinoline | Quinoline structure with amino group | Anticancer properties |
Case Studies
Recent studies have synthesized various derivatives of 4-amino-3-methylthiochroman-1,1-dioxide to evaluate their biological activities. In one study, a series of compounds were tested for their effectiveness against Leishmania parasites. The results indicated that modifications to the sulfone moiety significantly influenced the antileishmanial activity, with some derivatives achieving EC50 values lower than 10 μM while maintaining low cytotoxicity .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7,10H,6,11H2,1H3 |
InChI Key |
NKQDYSFBXSCBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)C2=CC=CC=C2C1N |
Origin of Product |
United States |
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